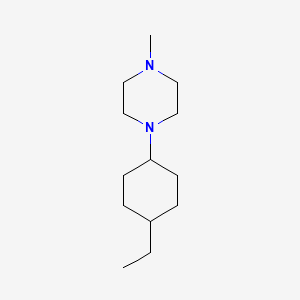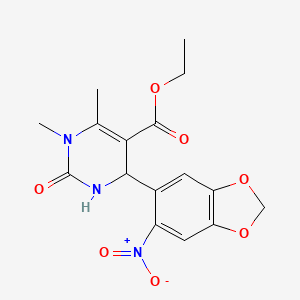![molecular formula C21H22N2O3 B5177838 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5177838.png)
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD153035 is a potent inhibitor of epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer.
Mécanisme D'action
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation and survival. Inhibition of EGFR signaling by 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to have significant biochemical and physiological effects. In cancer cells, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone. One direction is to investigate the potential use of 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone in combination with other inhibitors or chemotherapy drugs to enhance its efficacy. Another direction is to study the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to develop more potent and selective EGFR inhibitors that can be used in clinical settings.
Méthodes De Synthèse
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone can be synthesized using a multi-step process. The first step involves the reaction of 2-allyl-6-methoxyphenol with 3-chloropropylamine to form the intermediate 3-(2-allyl-6-methoxyphenoxy)propylamine. This intermediate is then reacted with 4(3H)-quinazolinone in the presence of a base to form 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone. The final product can be purified using column chromatography.
Applications De Recherche Scientifique
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[3-(2-methoxy-6-prop-2-enylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-8-16-9-6-12-19(25-2)20(16)26-14-7-13-23-15-22-18-11-5-4-10-17(18)21(23)24/h3-6,9-12,15H,1,7-8,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKVLCXFIDMQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5177774.png)
![N-(2,5-dimethylphenyl)-2-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B5177789.png)
![1-methoxy-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5177795.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5177803.png)
![7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177822.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)

